(2-Hydroxy-4,6-dimethylphenyl)(4-methylphenyl)methanone
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Overview
Description
(2-Hydroxy-4,6-dimethylphenyl)(4-methylphenyl)methanone is an organic compound with the molecular formula C15H14O2 It is a derivative of benzophenone, characterized by the presence of hydroxyl and methyl groups on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-4,6-dimethylphenyl)(4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 2-Hydroxy-4,6-dimethylphenol and 4-methylbenzoyl chloride.
Reaction Conditions: The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Procedure: The 2-Hydroxy-4,6-dimethylphenol is dissolved in the solvent, and the Lewis acid catalyst is added. The 4-methylbenzoyl chloride is then added dropwise to the reaction mixture. The reaction is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature control and efficient mixing systems.
Continuous Flow Systems: To enhance efficiency and yield, continuous flow systems may be employed, allowing for the constant addition of reactants and removal of products.
Purification: Industrial purification methods include distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-4,6-dimethylphenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride (CCl4) under UV light.
Major Products
Oxidation: Formation of (2-Hydroxy-4,6-dimethylphenyl)(4-methylphenyl)ketone.
Reduction: Formation of (2-Hydroxy-4,6-dimethylphenyl)(4-methylphenyl)methanol.
Substitution: Formation of brominated or chlorinated derivatives.
Scientific Research Applications
(2-Hydroxy-4,6-dimethylphenyl)(4-methylphenyl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Hydroxy-4,6-dimethylphenyl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxy-4-methylphenyl)(phenyl)methanone
- (2-Hydroxy-4,6-dimethoxyphenyl)(4-methylphenyl)methanone
- (2-Hydroxy-4,6-dimethylphenyl)(phenyl)methanone oxime
Uniqueness
(2-Hydroxy-4,6-dimethylphenyl)(4-methylphenyl)methanone is unique due to the specific arrangement of hydroxyl and methyl groups on the phenyl rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62261-95-4 |
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Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(2-hydroxy-4,6-dimethylphenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C16H16O2/c1-10-4-6-13(7-5-10)16(18)15-12(3)8-11(2)9-14(15)17/h4-9,17H,1-3H3 |
InChI Key |
ZHORCCZHBCTHPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2O)C)C |
Origin of Product |
United States |
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